Nelonicline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ABT-126 involves several steps. One of the key synthetic routes includes the reaction of a bromo-phenyl-thiadiazol-2-yloxy compound with an aza-tricyclo-decane derivative. The reaction is typically carried out in methanol with the aid of a palladium on carbon catalyst under tritium gas exposure . Industrial production methods for ABT-126 are not widely documented, but the laboratory synthesis provides a foundation for scaling up the process.
Chemical Reactions Analysis
ABT-126 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by flavin-containing monooxygenases.
Reduction: The compound can be reduced under specific conditions, though detailed reduction pathways are not extensively documented.
Substitution: ABT-126 can undergo substitution reactions, particularly involving its aromatic rings. Common reagents used in these reactions include palladium on carbon for hydrogenation and various acids and bases for substitution reactions. Major products formed from these reactions include modified derivatives of the original compound, which can be further analyzed for their pharmacological properties.
Scientific Research Applications
Medicine: It has been investigated for treating cognitive deficits in schizophrenia and Alzheimer’s disease. .
Neuroscience: The compound’s ability to modulate nicotinic acetylcholine receptors makes it a valuable tool for studying neuronal signaling and receptor function.
Pharmacology: ABT-126 serves as a model compound for developing new drugs targeting nicotinic acetylcholine receptors.
Mechanism of Action
ABT-126 exerts its effects by selectively binding to and activating alpha-7 nicotinic acetylcholine receptors. This activation enhances cholinergic transmission, which is crucial for cognitive functions. The compound’s high affinity for these receptors allows it to modulate neuronal activity effectively, potentially improving cognitive deficits associated with various neurological conditions .
Comparison with Similar Compounds
ABT-126 is unique in its high selectivity and potency for alpha-7 nicotinic acetylcholine receptors. Similar compounds include:
ABT-594: Another nicotinic acetylcholine receptor agonist with different receptor subtype selectivity.
GTS-21: A partial agonist of alpha-7 nicotinic acetylcholine receptors, used in similar research contexts.
DMXB-A:
ABT-126 stands out due to its high affinity and selectivity, making it a valuable compound for both research and potential therapeutic applications.
Properties
CAS No. |
1026687-03-5 |
---|---|
Molecular Formula |
C17H19N3OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(1-azatricyclo[3.3.1.13,7]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H19N3OS/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13/h1-5,11,13-15H,6-10H2 |
InChI Key |
QZDCYUCETTWCMO-UHFFFAOYSA-N |
SMILES |
C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5 |
Canonical SMILES |
C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5 |
Synonyms |
4-(5-phenyl-1, 3, 4-thiadiazol-2-yloxy)-1-azatricyclo(3.3.1.13, 7)decane ABT-126 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.